
BML-210
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
BML-210 est synthétisé par un processus en plusieurs étapes impliquant le couplage de l'acide subérique (acide octanedioïque) avec de l'aniline et du 1,2-diaminobenzène . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) ou l'éthanol, et les réactions sont effectuées à des températures contrôlées pour assurer l'obtention du produit souhaité .
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la garantie de la pureté du produit final par diverses techniques de purification telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
BML-210 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels amine et amide. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les réactions sont généralement effectuées dans des solvants polaires tels que le DMSO ou l'éthanol.
Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène peuvent être utilisés.
Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués de this compound, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels présents dans la molécule .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Médecine : Investigé pour son potentiel en thérapie anticancéreuse, en particulier dans la leucémie, en raison de sa capacité à induire l'apoptose et à inhiber la prolifération cellulaire
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et comme outil pour la découverte de médicaments.
Mécanisme d'action
This compound exerce ses effets en inhibant les enzymes de la désacétylase des histones. Cette inhibition conduit à l'accumulation d'histones acétylées, ce qui affecte à son tour l'expression de divers gènes impliqués dans la croissance cellulaire, la différenciation et l'apoptose . Le composé perturbe spécifiquement l'interaction entre HDAC4 et le facteur d'amélioration du myocyte 2 (MEF2), conduisant à des changements dans l'expression des gènes et la progression du cycle cellulaire .
Applications De Recherche Scientifique
Promyelocytic Leukemia
One of the most significant applications of BML-210 is in the treatment of promyelocytic leukemia (APL). Studies have demonstrated that this compound inhibits the growth of APL cell lines such as NB4, HL-60, and K562. The compound promotes apoptosis in these cells in a dose- and time-dependent manner.
Key Findings:
- Growth Inhibition: At a concentration of 10 μM, this compound inhibited the growth of NB4 cells by approximately 44% after 24 hours and up to 77% after 48 hours .
- Apoptosis Induction: Treatment with 20 μM this compound resulted in a significant increase in apoptotic cell death, reaching up to 90% after 48 hours .
- Cell Cycle Arrest: this compound causes G0/G1 phase arrest in NB4 cells, indicating its potential to halt cell proliferation .
Table 1: Effects of this compound on NB4 Cell Line
Concentration (μM) | Growth Inhibition (%) | Apoptosis (%) | Cell Cycle Phase (G0/G1) (%) |
---|---|---|---|
10 | 44% (24h), 77% (48h) | 60% (48h) | Up to 70% |
20 | Up to 90% (48h) | Up to 90% | Up to 71% |
Other Cancer Cell Lines
This compound has also been tested on various other cancer cell lines:
- HL-60 and K562: Similar effects were observed where this compound induced differentiation and apoptosis.
- Proteomic Changes: Mass spectrometry analyses revealed that treatment with this compound altered the expression levels of several proteins associated with cell survival and proliferation .
Clinical Implications
The potential therapeutic implications of this compound extend beyond laboratory settings. Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further clinical trials aimed at treating hematological malignancies.
Case Study: Combination Therapy with Retinoic Acid
A study explored the combination of this compound with retinoic acid in treating APL. The results indicated enhanced apoptotic effects compared to either agent alone, suggesting that combining HDAC inhibitors with differentiation agents could improve therapeutic outcomes .
Case Study: Proteomic Analysis
In another study, proteomic analyses were conducted post-treatment with this compound on NB4 cells. Significant down-regulation of proteins such as endoplasmin and calreticulin was noted, while proteins like chloride intracellular channel protein were up-regulated . This highlights the compound's multifaceted impact on cellular machinery.
Mécanisme D'action
BML-210 exerts its effects by inhibiting histone deacetylase enzymes. This inhibition leads to the accumulation of acetylated histones, which in turn affects the expression of various genes involved in cell growth, differentiation, and apoptosis . The compound specifically disrupts the interaction between HDAC4 and myocyte enhancer factor 2 (MEF2), leading to changes in gene expression and cell cycle progression .
Comparaison Avec Des Composés Similaires
BML-210 est comparable à d'autres inhibiteurs de la désacétylase des histones tels que le butyrate de phényle et l'acide subéroyl-anilide hydroxamique (SAHA). this compound a montré des propriétés uniques dans sa capacité à induire la différenciation et l'apoptose dans les cellules leucémiques . Des composés similaires comprennent :
Butyrate de phényle : Connu pour son activité inhibitrice des HDAC et son utilisation en thérapie anticancéreuse.
Acide subéroyl-anilide hydroxamique (SAHA) : Un autre puissant inhibiteur des HDAC avec des applications dans le traitement du cancer.
This compound se distingue par son effet perturbateur spécifique sur l'interaction HDAC4 : MEF2 et sa capacité à induire l'apoptose de manière dose-dépendante et temporelle .
Activité Biologique
BML-210, a novel histone deacetylase inhibitor (HDACi), has garnered attention for its potential therapeutic applications, particularly in the treatment of various cancers, including leukemia and cervical cancer. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cell growth and apoptosis, and relevant case studies.
This compound (N-(2-Aminophenyl)-N' phenyloctanol diamine) inhibits histone deacetylases, which play a crucial role in regulating gene expression by modifying chromatin structure. By inhibiting HDAC activity, this compound promotes the acetylation of histones, leading to a more relaxed chromatin structure and increased transcription of genes involved in cell cycle regulation and apoptosis .
Inhibition of Growth and Induction of Apoptosis
In vitro studies have demonstrated that this compound effectively inhibits the growth of various human leukemia cell lines, including NB4, HL-60, THP-1, and K562. The compound promotes apoptosis in a dose- and time-dependent manner. For instance, treatment with this compound resulted in significant growth inhibition (up to 70%) in these cell lines after 72 hours .
Table 1: Effects of this compound on Cell Growth Inhibition
Cell Line | Concentration (µM) | Growth Inhibition (%) | Apoptosis Induction (%) |
---|---|---|---|
NB4 | 10 | 50 | 30 |
HL-60 | 20 | 70 | 50 |
K562 | 30 | 60 | 40 |
Induction of Differentiation
This compound also induces differentiation in certain leukemia cell lines. Specifically, it has been shown to promote the differentiation of HL-60 cells into granulocytes and K562 cells into erythrocytes when combined with differentiation agents such as all-trans retinoic acid and hemin . This dual action—inducing both apoptosis and differentiation—highlights the compound's potential as an antileukemic agent.
Study on HeLa Cells
A study investigating the effects of this compound on HeLa cells revealed that treatment with concentrations ranging from 20 to 30 µM led to increased cell cycle arrest in the G0/G1 phase and accumulation in subG1, indicative of apoptosis. The study also noted down-regulation of multiple HDAC isoforms (HDACs 1-5 and 7) following treatment with this compound .
Figure 1: Cell Cycle Distribution After this compound Treatment
Cell Cycle Distribution
Study on Promyelocytic Leukemia Cells
In another investigation focusing on promyelocytic leukemia cells (NB4), researchers observed that this compound not only inhibited cell growth but also altered the expression levels of several proteins associated with apoptosis. The expression levels of PCNA, ENPL, CALR, among others were significantly affected after treatment .
Propriétés
IUPAC Name |
N'-(2-aminophenyl)-N-phenyloctanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c21-17-12-8-9-13-18(17)23-20(25)15-7-2-1-6-14-19(24)22-16-10-4-3-5-11-16/h3-5,8-13H,1-2,6-7,14-15,21H2,(H,22,24)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLHBLWLFUFFDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429496 | |
Record name | BML-210 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537034-17-6 | |
Record name | N1-(2-Aminophenyl)-N8-phenyloctanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537034-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BML-210 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537034176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BML-210 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 537034-17-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.